2-cyclopropyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
2-cyclopropyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that belongs to the imidazopyridazine family. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methoxyphenyl group, and an imidazo[1,2-b]pyridazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a cyclopropylamine derivative with a 4-methoxyphenyl-substituted pyridazine precursor. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the formation of the desired imidazo[1,2-b]pyridazine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted imidazo[1,2-b]pyridazine derivatives .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in various organic transformations.
Biology: The compound has shown potential as a biological probe for studying enzyme interactions and cellular processes.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts and sensors
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and metabolic pathways. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Imidazo[1,2-c]pyridines: Another class of related compounds with variations in the ring fusion and substituents.
Imidazo[1,2-b]pyridines: Compounds with similar ring structures but different substituents on the imidazo[1,2-b]pyridazine core.
Uniqueness
2-cyclopropyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its cyclopropyl and methoxyphenyl substituents contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-cyclopropyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-23-13-6-4-12(5-7-13)18-17(22)14-8-9-16-19-15(11-2-3-11)10-21(16)20-14/h4-11H,2-3H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXZYAGANPMKGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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